molecular formula C17H19NO2S B11160810 N-(4-methoxyphenyl)-2-(propylsulfanyl)benzamide

N-(4-methoxyphenyl)-2-(propylsulfanyl)benzamide

Cat. No.: B11160810
M. Wt: 301.4 g/mol
InChI Key: ZJQASPRUMCVIEK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(propylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the phenyl ring and a propylsulfanyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(propylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 2-bromopropane.

    Formation of Intermediate: 4-methoxyaniline is reacted with 2-bromopropane in the presence of a base such as potassium carbonate to form N-(4-methoxyphenyl)-2-propylamine.

    Sulfur Introduction: The intermediate N-(4-methoxyphenyl)-2-propylamine is then reacted with sulfur in the presence of a catalyst such as copper(I) iodide to introduce the propylsulfanyl group.

    Final Product Formation: The resulting compound is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(propylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The methoxy and propylsulfanyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(propylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methoxybenzamide: Similar structure but with an ethyl group instead of a propylsulfanyl group.

    4-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a chloro group instead of a propylsulfanyl group.

Uniqueness

N-(4-methoxyphenyl)-2-(propylsulfanyl)benzamide is unique due to the presence of both the methoxy and propylsulfanyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-propylsulfanylbenzamide

InChI

InChI=1S/C17H19NO2S/c1-3-12-21-16-7-5-4-6-15(16)17(19)18-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

ZJQASPRUMCVIEK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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